![molecular formula C11H10N2S B071831 3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide CAS No. 175276-79-6](/img/structure/B71831.png)
3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide
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Overview
Description
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential anticancer activity. A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines . The compound promoted cell cycle arrest in the G2/M phase in cancer cells, induced caspase activity, and increased the population of apoptotic cells .
Fungicidal Properties
Pyrrole derivatives, such as “3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide”, have been widely described for their diverse therapeutic applications as fungicides .
Antibacterial Activity
These compounds also have potential applications as antibiotics, providing a possible avenue for the treatment of bacterial infections .
Anti-inflammatory Uses
Pyrrole derivatives have been used as anti-inflammatory agents, which could potentially be applied in the treatment of conditions characterized by inflammation .
Anti-tubercular Agents
These compounds have been described for their potential use as anti-tubercular agents .
Cholesterol Reduction
Pyrrole derivatives have been used in the development of drugs aimed at reducing cholesterol levels .
Immunosensor Development
The compound has been used in the development of an immunosensor for the ultra-sensitive detection of calreticulin (CALR), a biomarker in human serum samples . The immunosensor showed a linear response to CALR concentrations in the range of 0.015–60 pg/mL, with a very low detection limit (4.6 fg/mL) and good sensitivity .
Cannabinoid Receptor Affinity
The compound has been studied for its affinity to cannabinoid receptors, which could have implications in the treatment of various conditions .
Future Directions
The future directions for research on “3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide” could include detailed studies on its synthesis, structural analysis, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in medicinal chemistry, particularly as an anticancer agent, could be explored further .
properties
IUPAC Name |
3-pyrrol-1-ylbenzenecarbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-11(14)9-4-3-5-10(8-9)13-6-1-2-7-13/h1-8H,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZUYCBQOPNMNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384043 |
Source
|
Record name | 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide | |
CAS RN |
175276-79-6 |
Source
|
Record name | 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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